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molecular formula C11H12N4 B8334937 3-[1-(2-Indolyl)hydrazino]propanenitrile

3-[1-(2-Indolyl)hydrazino]propanenitrile

Cat. No. B8334937
M. Wt: 200.24 g/mol
InChI Key: KWNSXEDDQXTIJL-UHFFFAOYSA-N
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Patent
US04476137

Procedure details

To a solution of 2-indolyl hydrazine (1.47 g.) in THF (100 ml.) was added acrylonitrile (0.75 g.) and five drops of 2N sodium hydroxide solution. The reaction mixture was heated under reflux for eight hours and then concentrated in vacuo. The residue was dissolved in ethanol, treated with activated charcoal, filtered and cncentrated again to give 3-[1-(2-indolyl)hydrazino]propanenitrile, crystallized from ether-ethanol, m.p. 120°-122° C.
Quantity
1.47 g
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[C:2]1[NH:10][NH2:11].[C:12](#[N:15])[CH:13]=[CH2:14]>C1COCC1.[OH-].[Na+]>[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[C:2]1[N:10]([CH2:14][CH2:13][C:12]#[N:15])[NH2:11] |f:3.4|

Inputs

Step One
Name
Quantity
1.47 g
Type
reactant
Smiles
N1C(=CC2=CC=CC=C12)NN
Name
Quantity
0.75 g
Type
reactant
Smiles
C(C=C)#N
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for eight hours
Duration
8 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethanol
ADDITION
Type
ADDITION
Details
treated with activated charcoal
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
N1C(=CC2=CC=CC=C12)N(N)CCC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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